molecular formula C11H16N4O2 B2418567 N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide CAS No. 920418-75-3

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide

Cat. No.: B2418567
CAS No.: 920418-75-3
M. Wt: 236.275
InChI Key: XRLDFXIQZKWESV-UHFFFAOYSA-N
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Description

N1-(3-(1H-Imidazol-1-yl)propyl)-N2-cyclopropyloxalamide is a chemical compound of interest in scientific research, particularly as a versatile building block for the synthesis of more complex molecules. Its structure incorporates both an imidazole ring and an oxalamide linker, features that are commonly found in compounds with various biological activities . The imidazole moiety is a known pharmacophore that can participate in coordination chemistry and hydrogen bonding, making it a valuable component in the development of enzyme inhibitors and metal-chelating complexes . Similarly, the oxalamide functional group provides a rigid, hydrogen-bonding capable core that can be used to link molecular fragments in drug discovery efforts . Research into structurally similar compounds, such as those with phenyl or substituted phenyl groups in place of the cyclopropyl, has shown potential in areas like antimicrobial and anticancer agent development . Furthermore, the 3-(1H-imidazol-1-yl)propyl chain is a recurrent feature in ligands designed for metallacyclic complexes with demonstrated in vitro antiproliferative activity against human cancer cell lines . This compound is intended for research and development applications in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and under a well-ventilated fume hood .

Properties

IUPAC Name

N'-cyclopropyl-N-(3-imidazol-1-ylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-10(11(17)14-9-2-3-9)13-4-1-6-15-7-5-12-8-15/h5,7-9H,1-4,6H2,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLDFXIQZKWESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide is unique

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide is a synthetic compound characterized by its imidazole ring, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : N'-cyclopropyl-N-(3-imidazol-1-ylpropyl)oxamide
  • Molecular Formula : C11H16N4O2
  • Molecular Weight : 232.27 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. The imidazole moiety is known for enhancing the compound's interaction with microbial targets.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies demonstrate that it can inhibit the proliferation of cancer cells, particularly in colorectal cancer models. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Case Study: Colorectal Cancer Inhibition

A recent study evaluated the effects of this compound on SW480 and HCT116 colorectal cancer cell lines. The results showed:

Cell LineIC50 (µM)Effect on Cell Proliferation
SW4802.0Significant inhibition
HCT1160.12Superior inhibition

These findings indicate a promising role for this compound in developing targeted therapies for colorectal cancer.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It can alter signaling pathways associated with inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is valuable:

CompoundActivity TypeNotable Features
ClemizoleAntihistaminicContains an imidazole ring
MetronidazoleAntibacterialEffective against protozoal infections
OmeprazoleAntiulcerProton pump inhibitor

The unique combination of properties in this compound sets it apart as a versatile candidate for further research.

Q & A

Q. How to validate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic Assays : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., FAAH) .

Ethical & Regulatory Considerations

Q. What preclinical toxicity protocols are recommended prior to in vivo studies?

  • Acute Toxicity : OECD 423 guidelines (rodent models, 14-day observation) .
  • Genotoxicity : Ames test (TA98/TA100 strains) .

Q. How to ensure compliance with ICH stability guidelines for long-term storage?

  • Storage Conditions : -20°C in amber vials under argon .
  • Stability Testing : ICH Q1A(R2) protocols for humidity/light exposure .

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